For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (S)-2-Bromobutanoic Acid: Chemical Properties and Structure
(S)-2-Bromobutanoic acid, a chiral halogenated carboxylic acid, serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its specific stereochemistry and the presence of a reactive bromine atom at the alpha-position to the carboxyl group make it a valuable intermediate for creating complex molecular architectures with high stereospecificity. This guide provides a comprehensive overview of its chemical structure, properties, and synthetic methodologies.
Chemical Structure and Stereochemistry
(S)-2-Bromobutanoic acid, also known as (S)-α-bromobutyric acid, possesses a chiral center at the second carbon atom (C2), the alpha-carbon.[1] This results in two enantiomeric forms, (S) and (R). The "(S)" designation, from the Latin sinister for left, indicates the specific spatial arrangement of the substituents around this stereocenter according to the Cahn-Ingold-Prelog priority rules. The molecule consists of a four-carbon butanoic acid backbone with a bromine atom substituting a hydrogen atom on the alpha-carbon.[2]
The key functional groups are the carboxylic acid (-COOH) and the secondary alkyl bromide (-CHBr). The electron-withdrawing nature of both the bromine atom and the carboxyl group influences the acidity and reactivity of the molecule.
Key Structural Features:
-
IUPAC Name: (2S)-2-bromobutanoic acid[3]
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Chiral Center: The C2 carbon is stereogenic.[1]
-
Functional Groups: Carboxylic acid, Alkyl Halide
Physicochemical and Spectroscopic Properties
The physical and chemical properties of (S)-2-bromobutanoic acid are well-documented. It typically appears as a colorless to yellowish clear, oily liquid.[2][3][6] The quantitative properties are summarized in the table below. It is important to note that some reported values may refer to the racemic mixture of 2-bromobutanoic acid.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 167.00 g/mol | [4][5][6][7] |
| CAS Number | 32659-49-7 | [1][4][8] |
| Density | 1.567 g/mL at 25 °C | [1][2][3] |
| Melting Point | -4 °C | [1][2][3] |
| Boiling Point | 99-103 °C at 10 mmHg | [1][3] |
| 217 °C (at atmospheric pressure) | [4] | |
| Water Solubility | 66 g/L at 20 °C | [1][3] |
| Solubility | Soluble in alcohol, ether, and acetone.[3][9] | [3][9] |
| pKa | 2.94 - 2.95 | [1][3] |
| Refractive Index (n20/D) | 1.474 | [3] |
| Flash Point | >110 °C (>230 °F) | [1][2][3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of (S)-2-bromobutanoic acid.
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¹H NMR: The proton NMR spectrum is characteristic of the structure, showing distinct signals for the methyl (-CH₃), methylene (-CH₂-), methine (-CHBr), and carboxylic acid (-COOH) protons.[6][10]
-
¹³C NMR: The carbon NMR provides information on the chemical environment of each carbon atom in the molecule.[6][11]
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IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch (strong), and the C-Br stretch.[6][12]
-
Mass Spectrometry: Mass spec data can be used to confirm the molecular weight and fragmentation pattern of the compound.[6][7]
Experimental Protocols: Synthesis
The synthesis of racemic 2-bromobutanoic acid is commonly achieved through the alpha-bromination of butyric acid. The enantiomerically pure (S)-form is then typically obtained via chiral resolution.
Protocol 1: Synthesis of Racemic 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky reaction is a standard method for the alpha-halogenation of a carboxylic acid.[1][13]
Objective: To synthesize (±)-2-bromobutanoic acid from butanoic acid.
Materials:
-
Butanoic acid (butyric acid)
-
Bromine (Br₂)
-
Phosphorus trichloride (PCl₃) or red phosphorus (catalyst)
-
Water
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Drying agent (e.g., anhydrous sodium sulfate)
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Distillation apparatus
Methodology:
-
Place butanoic acid and a catalytic amount of phosphorus trichloride into a round-bottom flask equipped with a reflux condenser and a dropping funnel.[3]
-
Heat the mixture to approximately 100 °C.[3]
-
Slowly add bromine from the dropping funnel while maintaining the reaction temperature between 100-120 °C.[3] The reaction is exothermic and produces hydrogen bromide gas, which should be handled in a fume hood.
-
After the addition is complete, continue heating the mixture for several hours (e.g., 8 hours) to ensure the reaction goes to completion.[3]
-
Cool the reaction mixture. To work up the product, slowly add water to quench any remaining acyl bromide intermediate and bromine.
-
Separate the organic layer. Wash the crude product with water to remove impurities.
-
Dry the organic layer over an anhydrous drying agent.
-
Purify the final product by vacuum distillation to obtain 2-bromobutanoic acid.[3]
Protocol 2: Optical Resolution (Conceptual)
To obtain the pure (S)-enantiomer from the racemic mixture, a chiral resolving agent is used. This process involves forming diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.
Objective: To separate (S)-2-bromobutanoic acid from a racemic mixture.
Methodology:
-
Dissolve the racemic 2-bromobutanoic acid in a suitable solvent.
-
Add a stoichiometric amount of a chiral amine base (e.g., (S)-(-)-α-phenylethylamine or a chiral alkaloid like strychnine[1]) to the solution. This forms a pair of diastereomeric salts.
-
Allow the solution to cool slowly, promoting the crystallization of the less soluble diastereomeric salt.
-
Separate the crystals by filtration. Multiple recrystallization steps may be necessary to achieve high diastereomeric purity.
-
Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylate and regenerate the enantiomerically enriched (S)-2-bromobutanoic acid.
-
Extract the final product into an organic solvent, dry, and purify.
Visualizations: Workflows and Reactions
Diagrams created using the DOT language provide clear visual representations of experimental and logical flows.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of racemic 2-bromobutanoic acid.
Caption: Workflow for the synthesis of racemic 2-bromobutanoic acid.
General Reactivity
As a synthetic intermediate, (S)-2-bromobutanoic acid is valuable for introducing a stereodefined propanoic acid moiety. A common reaction is the Sₙ2 displacement of the bromide ion by a nucleophile.
Caption: General Sₙ2 reaction scheme showing inversion of stereochemistry.
References
- 1. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
- 2. innospk.com [innospk.com]
- 3. chembk.com [chembk.com]
- 4. 32659-49-7 CAS MSDS (S-2--Bromobutyric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromobutyric acid [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Solved For the following HNMR for 2-bromobutanoic acid, use | Chegg.com [chegg.com]
- 11. 2-Bromobutyric acid(80-58-0) 13C NMR spectrum [chemicalbook.com]
- 12. 2-Bromobutyric acid [webbook.nist.gov]
- 13. Page loading... [guidechem.com]
